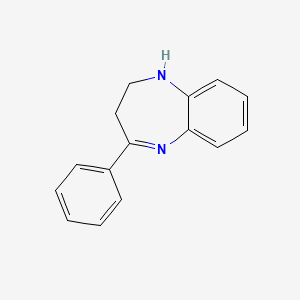

4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Description

Historical Context and Significance of 1,5-Benzodiazepines in Medicinal Chemistry

The history of benzodiazepines began with the accidental discovery of chlordiazepoxide in 1955, which was subsequently marketed as Librium in 1960. nih.govisca.me This was followed by the introduction of diazepam (Valium) in 1963. isca.me These early successes spurred immense interest in the therapeutic potential of this class of compounds.

While the initial focus was largely on 1,4-benzodiazepines for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, the 1,5-benzodiazepine scaffold has also garnered significant attention for its broad spectrum of biological activities. isca.mechemijournal.comresearchgate.net Research has demonstrated that 1,5-benzodiazepine derivatives possess a wide range of pharmacological effects, including anti-inflammatory, antiviral, antimicrobial, and antitumor activities. researchgate.net They are also valuable as synthons for the preparation of other fused heterocyclic compounds. isca.me The versatility of the 1,5-benzodiazepine nucleus has established it as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build a variety of biologically active compounds. chemijournal.com

Rationale for Academic Research on 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine and its Derivatives

The academic pursuit of this compound and its derivatives is driven by several key factors. The phenyl group at the 4-position offers a site for substitution, allowing for the systematic modification of the molecule's steric and electronic properties. This enables researchers to investigate structure-activity relationships (SAR), which are crucial for understanding how chemical structure influences biological activity.

Furthermore, the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines is often achieved through the condensation reaction of o-phenylenediamine (B120857) with α,β-unsaturated ketones, such as chalcones. nih.govbiolmolchem.com This synthetic accessibility allows for the creation of a diverse library of derivatives for screening and evaluation. Academic research often focuses on developing more efficient and environmentally friendly synthetic methods, including the use of various catalysts and solvent-free conditions. slideshare.netijtsrd.com

The investigation into the chemical and physical properties of these compounds, including their three-dimensional structure and reactivity, provides fundamental knowledge that can inform the design of new molecules with specific functions. researchgate.net For instance, understanding the conformation of the seven-membered ring and the orientation of the phenyl substituent is essential for predicting how the molecule might interact with biological targets. nih.govresearchgate.net

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and comprehensive overview of the chemical compound this compound. The scope is strictly limited to the chemical aspects of this molecule, as detailed in the subsequent sections.

The article will delve into the synthetic methodologies for preparing the title compound, explore its spectroscopic and physicochemical properties, and discuss its chemical reactivity. Furthermore, it will touch upon its coordination chemistry with metal ions and the application of computational methods to understand its molecular characteristics. Finally, potential applications of this compound in various scientific fields will be considered.

This research outline aims to serve as a detailed scientific resource for chemists and researchers interested in the fundamental chemistry of this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-2-6-12(7-3-1)13-10-11-16-14-8-4-5-9-15(14)17-13/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSMNBPALLFTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377993 | |

| Record name | 4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20927-57-5 | |

| Record name | 4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Phenyl 2,3 Dihydro 1h 1,5 Benzodiazepine and Its Analogues

Classical Condensation Reactions

The cornerstone for the synthesis of the 1,5-benzodiazepine core is the acid-catalyzed condensation reaction between o-phenylenediamine (B120857) and a carbonyl compound. This reaction involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons, followed by cyclization and dehydration to form the seven-membered diazepine (B8756704) ring.

A direct and widely employed method for synthesizing 4-substituted-2,3-dihydro-1H-1,5-benzodiazepines involves the reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. rsc.org To produce the specific target compound, 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine, chalcone (B49325) (1,3-diphenyl-2-propen-1-one) or its derivatives are used as the carbonyl precursor.

The reaction mechanism proceeds via an initial Michael addition of one of the amino groups of o-phenylenediamine to the β-carbon of the enone system. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon, and a subsequent dehydration step to yield the final 2,3-dihydro-1H-1,5-benzodiazepine product.

Various catalysts can facilitate this transformation. For instance, the reaction can be carried out in ethanol (B145695) using a catalytic amount of glacial acetic acid. ingentaconnect.comnih.gov Similarly, piperidine (B6355638) has been used to catalyze the reaction between o-phenylenediamine and various chalcones in ethanol at reflux temperatures, affording the desired products in good yields over several hours. nih.gov The use of binary mixed metal oxides like silica-alumina (SiO₂-Al₂O₃) has also been reported to efficiently catalyze this reaction. rsc.org

Table 1: Synthesis of 1,5-Benzodiazepine Derivatives from o-Phenylenediamine and Chalcones

| α,β-Unsaturated Ketone (Chalcone) | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-(3-bromophenyl)-4-(4-bromophenyl) | Piperidine/Ethanol | Reflux, 6h | 85% | nih.gov |

| Chalcone | SiO₂-Al₂O₃/Ethanol | 80°C, 60 min | 93% | rsc.org |

| Various substituted chalcones | Glacial Acetic Acid/Ethanol | Reflux | 39-67% | rsc.org |

A versatile and common approach for the synthesis of 1,5-benzodiazepine analogues involves the cyclocondensation of o-phenylenediamine with two equivalents of a ketone. To synthesize the parent this compound, acetophenone (B1666503) would be the ketone of choice. This reaction is typically promoted by an acid catalyst. The diversity of available ketones allows for the synthesis of a wide array of substituted 1,5-benzodiazepines.

p-Toluenesulfonic acid (p-TsOH) has proven to be a highly effective and inexpensive catalyst for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines from o-phenylenediamine and various ketones. scialert.netscialert.net This method is notable for its operational simplicity, often being carried out under solvent-free conditions at elevated temperatures (80-85°C). scialert.net The reactions proceed rapidly, typically reaching completion within 10-20 minutes, and afford the desired products in high to excellent yields. scialert.net The protocol is applicable to a wide range of acyclic, cyclic, and aromatic ketones. scialert.netijtsrd.com For example, the reaction of o-phenylenediamine with acetophenone in the presence of p-TsOH yields 2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine. A related method using p-TsOH has been developed for synthesizing novel 4-phenyl-2,3-dihydro-1,5-benzodiazepine-2-carboxylate derivatives. asianpubs.orgresearchgate.net

Table 2: p-TsOH Catalyzed Synthesis of 1,5-Benzodiazepine Derivatives

| Ketone | Conditions | Time (min) | Yield | Reference |

|---|---|---|---|---|

| Acetone | Solvent-free, 80-85°C | 10 | 94% | scialert.net |

| 2-Butanone | Solvent-free, 80-85°C | 15 | 92% | scialert.net |

| 3-Pentanone | Solvent-free, 80-85°C | 15 | 90% | scialert.net |

| Cyclohexanone | Solvent-free, 80-85°C | 20 | 82% | scialert.net |

| Acetophenone | Solvent-free, 80-85°C | 15 | 95% | scialert.net |

In line with the principles of green chemistry, microwave-assisted synthesis offers a significant improvement over conventional heating methods. The condensation of o-phenylenediamines with ketones to form 2,3-dihydro-1H-1,5-benzodiazepines can be efficiently conducted under microwave irradiation, often without the need for a solvent. ijtsrd.comacs.org This technique dramatically reduces reaction times, minimizes side reactions, and simplifies the work-up procedure. researchgate.net For example, reacting an intimately ground mixture of o-phenylenediamine and an α,β-unsaturated enone with silica (B1680970) gel in the presence of a catalytic amount of the mesoporous zeolite MCM-41 under microwave irradiation can produce yields between 90-98%. ijtsrd.com

The synthesis of 1,5-benzodiazepines can also be achieved through a reductive condensation pathway. In this approach, o-phenylenediamine is reacted with a ketone, and the resulting intermediate, likely a diimine or a related species, is reduced in situ. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose. nih.govresearchgate.net This one-pot procedure can be used to form both dihydro- and the more saturated tetrahydro-1,5-benzodiazepines. researchgate.net The reaction is typically performed in a protic solvent like ethanol. The initial condensation is acid-catalyzed, forming the C=N bonds of the diazepine ring, which are then subsequently reduced by the hydride reagent. While NaBH₄ is a mild reducing agent, it is effective for reducing the iminium ion intermediates that form under these conditions. youtube.com

The use of heterogeneous catalysts is highly advantageous due to their ease of separation and potential for recyclability. Iron-based metal-organic frameworks (MOFs), such as MOF-235, have emerged as efficient and reusable heterogeneous catalysts for the synthesis of 1,5-benzodiazepines. researchgate.netdntb.gov.ua The cyclocondensation of o-phenylenediamines with various ketones proceeds in high yields in the presence of a catalytic amount of MOF-235. researchgate.net A significant advantage of this system is the use of molecular oxygen from the air as a mild and environmentally benign stoichiometric oxidant. researchgate.net The catalyst can be recovered after the reaction and reused multiple times without a significant loss of its catalytic activity. researchgate.net Other iron-based catalysts, such as amorphous mesoporous iron aluminophosphate, have also been successfully employed for this transformation under both solvent-containing and solvent-free conditions. cjcatal.com

Table 3: Iron-Catalyzed Synthesis of 1,5-Benzodiazepine Derivatives

| Ketone | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acetone | MOF-235 | Air, Toluene (B28343), 100°C, 24h | 94% | researchgate.net |

| Cyclohexanone | MOF-235 | Air, Toluene, 100°C, 24h | 89% | researchgate.net |

| Acetophenone | MOF-235 | Air, Toluene, 100°C, 24h | 85% | researchgate.net |

| Acetone | Amorphous Mesoporous Iron Aluminophosphate | Solvent-free, RT, 4h | 96% | cjcatal.com |

Condensation of 1,2-phenylenediamine with ethyl benzoyl acetate

The synthesis of the 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one core, a close analogue of the title compound, is classically achieved through the condensation of o-phenylenediamine (also known as 1,2-phenylenediamine) with ethyl benzoylacetate. researchgate.net This reaction is a cornerstone in the formation of the 1,5-benzodiazepine skeleton.

The process involves the reaction of the bifunctional nucleophile, o-phenylenediamine, with the β-keto ester, ethyl benzoylacetate. Typically, the reaction is carried out by heating the reactants, often in a high-boiling solvent such as xylene, which facilitates the removal of water and ethanol as byproducts via azeotropic distillation. The mechanism proceeds via initial nucleophilic attack of one amino group on the ester carbonyl, followed by a second attack from the other amino group on the ketone carbonyl, leading to intramolecular cyclization. Subsequent dehydration results in the formation of the stable seven-membered diazepine ring. prepchem.com The resulting product is 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one. nih.gov The structure of this compound features a seven-membered ring in a boat conformation. nih.gov

Functionalization and Introduction of Substituents

The this compound scaffold possesses multiple reactive sites, including the two nitrogen atoms of the diazepine ring and the fused aromatic ring, allowing for extensive functionalization.

N-Alkylation Reactions via Phase-Transfer Catalysis (PTC)

N-Alkylation of the 1,5-benzodiazepine core is a common strategy to introduce functional diversity. Phase-Transfer Catalysis (PTC) offers an efficient and industrially scalable method for these reactions, avoiding the use of hazardous and expensive bases like sodium hydride. imist.maphasetransfer.com

The reaction is typically performed in a biphasic system, consisting of an organic solvent (e.g., DMF, butanone) and an aqueous solution of an inexpensive inorganic base, such as sodium hydroxide (B78521) or potassium carbonate. imist.maresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetra-n-butylammonium bromide (TBAB), facilitates the transfer of the deprotonated benzodiazepine (B76468) anion from the aqueous phase to the organic phase, where it reacts with the alkylating agent (e.g., an alkyl halide). imist.ma This method allows for the alkylation of one or both nitrogen atoms of the diazepine ring, leading to mono- or di-substituted products. imist.ma

Table 1: Examples of N-Alkylation Reactions under PTC Conditions

| Alkylating Agent | Base/Solvent | Catalyst | Product Type |

|---|---|---|---|

| Alkyl Halides (e.g., Ethyl Bromide) | 50% NaOH / Butanone | TBAB | 1-Alkyl or 1,5-Dialkyl derivatives |

| Benzyl Chloride | K₂CO₃ / DMF | TBAB | 1-Benzyl or 1,5-Dibenzyl derivatives |

| Propargyl Bromide | K₂CO₃ / CH₃CN | TBAB | 1-Propargyl or 1,5-Dipropargyl derivatives |

This table is illustrative of typical PTC conditions and is based on established principles for N-alkylation of related heterocyclic systems.

Halogenation Reactions (e.g., Bromination)

Halogenation provides a direct method to functionalize the aromatic portion of the benzodiazepine molecule. Electrophilic aromatic substitution, such as bromination, typically occurs on the fused benzene (B151609) ring. The reaction of a 2,3-dihydro-1H-1,5-benzodiazepine with a suitable brominating agent can yield brominated derivatives. nih.gov

For instance, direct bromination can be achieved by treating the benzodiazepine substrate with elemental bromine in a solvent like acetic acid. The positions of substitution on the benzene ring (e.g., C-7, C-8) are influenced by the electronic effects of the diazepine ring and any other pre-existing substituents. The introduction of a halogen atom serves as a handle for further modifications, such as cross-coupling reactions.

Acylation Reactions

Acylation of the nitrogen atoms in the diazepine ring is a key transformation for modifying the properties of the benzodiazepine core. Research has shown that the acylation of substituted 2,3-dihydro-1H-1,5-benzodiazepines can be highly regioselective. researchgate.net

In a study involving 2-(2,3-dimethoxyphenyl)-4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine, reaction with acetic anhydride (B1165640) at room temperature resulted in selective acylation of the N-1 amino group to yield the corresponding 1-acetyl derivative. researchgate.net However, when the reaction was conducted at reflux temperatures, diacylation occurred, affecting both the N-1 position and the peripheral hydroxyl group. researchgate.net This temperature-dependent selectivity is mediated by an intramolecular hydrogen bond between the imine and the hydroxyl group. researchgate.net Acylation can also be performed with various acylating agents, such as crotonyl chloride, to introduce different functionalities. researchgate.net

Reactions with Active Nitriles and Sulfur-containing Reagents

The reactivity of the 1,5-benzodiazepine scaffold can be further exploited through reactions with active nitriles and sulfur-containing reagents. These reactions are pivotal for preparing precursors for more complex fused systems. A key reaction in this category is thionation, which involves the conversion of a lactam (amide) carbonyl group within the diazepine ring to a thiolactam (thioamide). imist.ma

This transformation is commonly achieved using reagents like phosphorus pentasulfide (P₂S₅) in a solvent such as pyridine, or with Lawesson's reagent. wikipedia.org The resulting thioamide is a versatile intermediate, particularly for the synthesis of fused triazole rings. Additionally, reactions with active methylene (B1212753) compounds like malononitrile (B47326) can be used to construct fused rings, such as pyridobenzodiazepines, through base-catalyzed condensation and cyclization pathways. mdpi.com

Synthesis of Fused Heterocyclic Systems

The 1,5-benzodiazepine framework is an excellent synthon for the construction of fused polycyclic heterocyclic systems, most notably triazolobenzodiazepines. nih.gov These fused systems often exhibit unique biological activities.

A widely used synthetic route to triazolobenzodiazepines involves the initial thionation of a 1,5-benzodiazepin-2-one (B1260877) to its corresponding 2-thione derivative, as described in the previous section. The resulting thioamide is then reacted with an acid hydrazide (R-CO-NHNH₂) in a refluxing solvent like n-butanol. wikipedia.org The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the thiocarbonyl carbon, followed by an intramolecular cyclization and elimination of a hydrogen sulfide (B99878) molecule to form the fused 1,2,4-triazole (B32235) ring. wikipedia.org More contemporary methods, such as one-pot multicomponent reactions involving [3+2] cycloadditions, have also been developed to access these complex scaffolds efficiently. nih.gov

Green Chemistry Approaches in this compound Synthesis

The synthesis of the 1,5-benzodiazepine scaffold, including derivatives like this compound, has been a focal point for the application of green chemistry principles. These approaches aim to reduce environmental impact by utilizing eco-friendly catalysts, alternative energy sources, and minimizing waste. Key strategies include microwave-assisted synthesis, ultrasound irradiation, and the use of recyclable or benign catalysts, often under solvent-free conditions.

One prominent green method involves the condensation of o-phenylenediamine with various ketones, such as chalcones (α,β-unsaturated ketones) or acetophenone, which are precursors for phenyl-substituted benzodiazepines. Microwave irradiation has been shown to be a highly efficient energy source for this transformation, significantly reducing reaction times and often improving yields compared to conventional heating. jocpr.comderpharmachemica.com For instance, the condensation of o-phenylenediamine and substituted chalcones can be achieved in 10-20 minutes under microwave irradiation in the presence of glacial acetic acid and DMF, embodying a facile and environmentally benign process. jocpr.com Another approach utilizes a Cu(II)-clay nanocatalyst under microwave irradiation, achieving excellent yields in as little as 8-10 minutes in solvent-free conditions. researchgate.net

Ultrasound-assisted synthesis represents another cornerstone of green chemistry in this field. The use of ultrasonic cavitation can accelerate reaction rates for the cyclocondensation of o-phenylenediamine with ketones. tsijournals.comresearchgate.net This method has been successfully employed using catalysts like silica gel under solvent-free conditions, affording 2,3-dihydro-1H-1,5-benzodiazepine derivatives in 25-30 minutes with very good to excellent yields. tsijournals.com Similarly, the reaction has been performed with chalcone precursors in absolute ethanol with glacial acetic acid as a catalyst, promoted by ultrasonic irradiation. benthamdirect.com

The development of reusable and non-toxic catalysts is another critical aspect of green synthesis. Heterogeneous catalysts such as HY zeolite, nanocrystalline aluminum oxide, and silica sulfuric acid have been effectively used. acs.orgtandfonline.comasianpubs.org For example, 1,5-benzodiazepines can be synthesized in high yields by reacting 1,2-diamines and ketones at 50 °C under solvent-free conditions using HY zeolite as a recoverable and reusable solid acid catalyst. acs.org Nanocrystalline Al₂O₃ has been used as a recyclable catalyst in water, a green solvent, to produce 2,2,4-trisubstituted-1,5-benzodiazepines. tandfonline.com Furthermore, catalyst-free methods have been developed, for example, through isocyanide-based multicomponent reactions, which offer high atom economy and avoid the use of hazardous catalysts. nih.govrsc.orgresearchgate.net

Yield Optimization and Reaction Efficiency Studies

Optimizing reaction yields and efficiency is paramount in the synthesis of this compound and its analogues. Studies have systematically investigated the effects of catalysts, solvents, temperature, and reaction time to maximize product output while minimizing energy consumption and waste.

The choice of catalyst is a critical factor. In the synthesis of 1,5-benzodiazepines from o-phenylenediamine (OPDA) and ketones, solid acid catalysts like H-MCM-22 have demonstrated high activity. Research shows that the yield of the desired benzodiazepine increases significantly with catalyst loading, up to an optimal amount. For example, using H-MCM-22, the yield increased from 30% to 87% as the catalyst weight was raised from 50 mg to 150 mg for the reaction between OPDA and acetone. nih.gov This highlights the crucial role of acid site availability in catalyzing the condensation. nih.gov Similarly, sulfated zirconia has been used as a solid superacid catalyst under solvent-free conditions, proving highly efficient. iitm.ac.in Recyclability studies of these heterogeneous catalysts, such as HY zeolite and Cu(II)-clay, show they can be reused multiple times without a significant drop in catalytic activity, which is crucial for process efficiency and cost-effectiveness. researchgate.netacs.org

Reaction conditions under microwave irradiation have been extensively optimized. A study using a Cu(II)-clay nanocatalyst explored various parameters. While conventional heating in solvents like toluene or DMSO gave yields ranging from 35% to 82% over 60 minutes, switching to solvent-free microwave irradiation dramatically improved the outcome. researchgate.net The optimal conditions were found to be 5 mol% of the catalyst under microwave irradiation for 8 minutes, which resulted in a 98% isolated yield. researchgate.net Reducing the reaction time or the catalyst amount below these optimal levels led to a decrease in yield. researchgate.net

The solvent medium also plays a significant role in conventional heating methods, although green syntheses often favor solvent-free conditions. In the synthesis of 1,5-benzodiazepines catalyzed by trifluoroacetic acid (TFA), methanol (B129727) and ethanol were found to be superior solvents, providing yields of 91–95%, whereas solvents like DMF, acetonitrile (B52724) (CH₃CN), and DMSO resulted in unsatisfactory yields. nih.gov In other systems, using polyethylene (B3416737) glycol (PEG-400) as a green solvent with iodine as a catalyst for the reaction of OPDA and acetophenones resulted in yields between 68-88% at room temperature. nih.gov

Structural Elucidation and Conformational Analysis of 4 Phenyl 2,3 Dihydro 1h 1,5 Benzodiazepine Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the elucidation of the structural features of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm the identity and purity of newly synthesized compounds. nih.govresearchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of 1,5-benzodiazepine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. nih.gov

In the ¹H NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, specific signals confirm the presence of different proton environments. nih.gov For instance, a multiplet observed between δ 6.89 and 6.93 ppm is assigned to two aromatic protons (C14–H and C15–H), while another multiplet from δ 6.79 to 6.87 ppm corresponds to the other two aromatic protons (C13–H and C16–H). nih.gov A singlet at δ 4.71 ppm indicates the N–H proton. The methyl and methylene (B1212753) groups also show characteristic signals: a singlet at δ 2.22 ppm for the C6-methyl group, a singlet at δ 2.16 ppm for the CH₂ group at C4, and a singlet at δ 1.24 ppm for the two methyl groups at C2 and C3. nih.gov For some 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivatives, the coupling constants in ¹H NMR spectra can distinguish between cis and trans configurations. mdpi.com

The ¹³C NMR spectrum provides complementary information. For example, in 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, the DEPT-135 experiment can confirm the presence of the CH₂ group by the inversion of its corresponding signal at δ 45.23 ppm. nih.gov The structures of various 1,5-benzodiazepine derivatives have been elucidated using a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. mdpi.com

¹H NMR Data for 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine nih.gov

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 6.89–6.93 | m | 2H | Aromatic CH |

| 6.79–6.87 | m | 2H | Aromatic CH |

| 4.71 | s | 1H | N–H |

| 2.22 | s | 3H | C6–CH₃ |

| 2.16 | s | 2H | C4–CH₂ |

| 1.24 | s | 6H | C2, C3–CH₃ |

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, the IR spectrum shows a characteristic band at 3294 cm⁻¹ corresponding to the N–H stretching vibration of the amine group. nih.gov The presence of methyl groups is indicated by a band at 2964 cm⁻¹. nih.gov Additionally, bands at 1633 cm⁻¹ and 1430 cm⁻¹ are attributed to the imine (C=N) and C–N groups, respectively. nih.gov For a related derivative, 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate, a strong band at 1710 cm⁻¹ signifies the C=O stretch of the carboxylic acid, while the iminium group (C=NH⁺) appears at 1607 cm⁻¹. nih.govmdpi.com

Characteristic IR Absorption Bands for 1,5-Benzodiazepine Derivatives nih.gov

| Wavenumber (cm⁻¹) | Functional Group | Compound |

| 3294 | N–H stretch | 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine |

| 2964 | C–H stretch (methyl) | 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine |

| 1633 | C=N stretch | 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine |

| 1710 | C=O stretch | 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate |

| 1607 | C=NH⁺ stretch | 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate |

Mass Spectrometry (MS, GC-MS, HR-MS)

Mass spectrometry (MS) and its hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are essential for determining the molecular weight and fragmentation patterns of 1,5-benzodiazepine derivatives. researchgate.net High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which aids in determining the elemental composition of a compound. researchgate.net The synthesis and characterization of various 2,3-dihydro-1,5-benzodiazepine derivatives have been confirmed using techniques including GC-MS. researchgate.net For instance, the structures of several 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivatives were elucidated using spectral data that included mass spectrometry. mdpi.com

Single Crystal X-ray Diffraction Studies

Determination of Absolute Molecular Structure and Stereochemistry

X-ray crystallography has been successfully applied to determine the absolute molecular structure of various this compound derivatives. mdpi.comresearchgate.net In the case of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one, the analysis revealed that the phenyl ring is twisted relative to the benzene (B151609) ring of the benzodiazepine (B76468) core, with a dihedral angle of 32.45 (9)°. nih.govnih.gov The bond lengths and angles were found to be comparable to similar reported structures. nih.gov For a series of 4-(2-hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine derivatives, X-ray studies established the stereochemical relationship of the aromatic groups with respect to the benzodiazepine ring. researchgate.net In most of these derivatives, the substituent groups at the 2- and 4-positions adopt a pseudo-equatorial–equatorial orientation. researchgate.net

Analysis of the Seven-Membered Ring Conformation (e.g., Boat, Twist-Boat)

The seven-membered diazepine (B8756704) ring is not planar and can adopt several conformations. Single crystal X-ray diffraction studies have been crucial in identifying these conformations. For 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one, the seven-membered ring adopts a distinct boat conformation. nih.govnih.gov In this arrangement, the methylene group acts as the "prow" and the fused benzene ring carbons form the "stern". nih.govnih.gov Similarly, for 4-(dichloromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one, the diazepine ring also assumes a boat-shaped conformation. researchgate.net In other derivatives, such as 4-(2-hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine and its substituted analogues, the 1,5-benzodiazepine ring system consistently exhibits a puckered boat-like conformation. researchgate.net However, for 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate, the rigidity of the C=N bond forces the seven-membered ring into a distorted pseudo-chair conformation. mdpi.com

Conformation of the Seven-Membered Ring in 1,5-Benzodiazepine Derivatives

| Compound | Ring Conformation | Reference(s) |

| 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one | Boat | nih.gov, nih.gov |

| 4-(dichloromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one | Boat-shaped | researchgate.net |

| 4-(2-hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | Puckered boat-like | researchgate.net |

| 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate | Distorted pseudo-chair | mdpi.com |

Dihedral Angle Analysis of Substituents

The three-dimensional arrangement of this compound derivatives is significantly dictated by the rotational freedom around the single bonds connecting the phenyl substituent and the benzodiazepine core. A critical parameter in defining this conformation is the dihedral angle between the phenyl ring and the fused benzene ring of the benzodiazepine system. This angle is highly sensitive to the nature and position of substituents on the phenyl ring, which can induce steric hindrance and alter electronic interactions.

In the case of the parent 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one, the dihedral angle between the phenyl ring and the benzene ring of the benzodiazepine unit is reported to be 32.45 (9)°. nih.govnih.gov This value indicates a significant twist from a coplanar arrangement. Similarly, for a 3-hydroxy derivative, 3-hydroxy-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, the two aromatic rings are inclined to one another by a much larger angle of 81.06 (15)°. researchgate.net

The seven-membered diazepine ring itself is not planar and typically adopts a puckered boat-like or twist-boat conformation. researchgate.netresearchgate.netnih.gov For instance, in 1-allyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one, the seven-membered ring has a boat conformation, and the dihedral angle between its best plane and the phenyl ring is 62.13 (3)°. nih.gov

Substituents on the phenyl ring can have a pronounced effect on these dihedral angles. For example, in a 2-[2-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenol derivative, the benzene ring of the benzodiazepine system forms dihedral angles of 89.69 (12)° and 48.82 (12)° with the phenyl rings of the phenol (B47542) and methoxy-phenyl fragments, respectively. nih.gov Theoretical studies on 1-ethyl-4-phenyl-1,5-benzodiazepin-2-thione and its derivatives suggest that aromatic rings with substituents can rotate up to 90 degrees relative to the rest of the molecule due to steric effects. espublisher.com

The following table provides a summary of reported dihedral angles in various this compound derivatives, illustrating the conformational diversity within this class of compounds.

| Derivative | Dihedral Angle (Phenyl Ring vs. Benzene Ring of Benzodiazepine) | Conformation of Diazepine Ring |

| 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one | 32.45 (9)° nih.govnih.gov | Boat nih.govnih.gov |

| 1-Allyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one | 62.13 (3)° (between diazepine best plane and phenyl ring) nih.gov | Boat nih.gov |

| 3-Hydroxy-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | 81.06 (15)° researchgate.net | Twist-boat researchgate.net |

| 2-[2-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenol | 48.82 (12)° (with methoxy-phenyl ring) and 89.69 (12)° (with phenol ring) nih.gov | Distorted Boat nih.gov |

Supramolecular Interactions and Crystal Packing Architectures

The solid-state assembly of this compound derivatives is governed by a complex interplay of non-covalent interactions, which dictate the final crystal packing. These interactions include various types of hydrogen bonds and π-related interactions, with their prevalence and geometry being highly dependent on the substituents present in the molecule.

Hydrogen Bonding Networks (N—H⋯O, O—H⋯O, C—H⋯N, N—H⋯π(arene))

Hydrogen bonds are pivotal in directing the supramolecular architecture of these compounds. The N-H groups within the diazepine ring are common hydrogen bond donors.

N—H⋯O and O—H⋯O Interactions: In derivatives containing oxygen atoms, such as in keto- or hydroxy-substituted benzodiazepines, N—H⋯O hydrogen bonds are frequently observed. nih.govnih.gov These can lead to the formation of well-defined motifs, such as inversion dimers with R22(8) loops. nih.govnih.gov In the presence of hydroxyl groups, O—H⋯O and O—H⋯N interactions can further stabilize the crystal structure, sometimes leading to the formation of chains or more complex networks. researchgate.netnih.govnih.gov For instance, in 3-hydroxy-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, molecules are linked by N—H⋯O hydrogen bonds into chains. researchgate.net

N—H⋯π(arene) Interactions: The interaction between an N-H donor and the π-electron cloud of an aromatic ring is another significant feature. researchgate.net In some crystal structures, N—H⋯π interactions are responsible for linking molecules into chains or sheets. researchgate.netresearchgate.netnih.gov

π-Stacking and C—H⋯π(ring) Interactions

The presence of multiple aromatic rings in these molecules makes π-stacking and C—H⋯π interactions crucial for their solid-state organization.

π-Stacking Interactions: Parallel-displaced π-stacking between the phenyl and/or benzene rings of adjacent molecules is a common feature, helping to stabilize the crystal lattice. researchgate.netresearchgate.net These interactions can lead to the formation of dimeric units or extended columnar structures. researchgate.net The inter-centroid distances in these stacked systems are typically in the range of 3.5–4.0 Å. nih.gov

Influence of Substituents on Supramolecular Assembly and Crystal Packing

Substituents on the this compound scaffold play a directing role in the final supramolecular assembly.

Hydrogen-Bonding Moieties: Substituents capable of forming strong hydrogen bonds, such as hydroxyl or carboxyl groups, often dictate the primary packing motifs. The introduction of a hydroxyl group, for example, can lead to the formation of chains through O—H⋯N or O—H⋯O bonds, which might not be present in the unsubstituted parent compound. researchgate.netnih.gov

Halogen and Nitro Groups: Electron-withdrawing groups like nitro or halogen substituents can influence the electronic character of the aromatic rings, thereby modulating the strength of π-stacking and C-H⋯π interactions. Furthermore, they can participate in other types of specific interactions, such as C-X⋯π (where X is a halogen) or C-H⋯O (with the nitro group), leading to different packing arrangements. researchgate.net

Steric Effects: Bulky substituents can sterically hinder certain conformations or packing arrangements, forcing the molecule to adopt a structure that maximizes weaker, less-directional van der Waals forces.

In essence, the crystal packing of this compound derivatives is a result of a delicate balance between various intermolecular forces. The specific combination of these interactions, guided by the electronic and steric nature of the substituents, gives rise to a rich diversity of supramolecular architectures.

The following table summarizes the key intermolecular interactions and resulting motifs for some substituted derivatives.

| Substituent(s) | Dominant Intermolecular Interactions | Resulting Supramolecular Motif |

| Unsubstituted (keto derivative) | N—H⋯O, C—H⋯O nih.govnih.gov | Inversion dimers forming columns nih.govnih.gov |

| 2-Hydroxyphenyl | O—H⋯N, N—H⋯π, C—H⋯π researchgate.netnih.gov | Chains or layered structures researchgate.netnih.gov |

| 3-Hydroxy | N—H⋯O, C—H⋯O, N—H⋯π, C—H⋯π researchgate.net | Chains linked into sheets, forming a 3D structure researchgate.net |

| 4-Bromophenyl and 4-Nitrophenyl | C—H⋯N, π-stacking, C-H⋯π researchgate.net | Dimeric units linked into 2D networks researchgate.net |

Pharmacological and Biological Investigations of 4 Phenyl 2,3 Dihydro 1h 1,5 Benzodiazepine and Its Analogues

Central Nervous System (CNS) Activities

Anxiolytic Potential

The anxiolytic, or anxiety-reducing, potential of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine analogues has been a significant area of research. These compounds are structurally related to well-known anxiolytic drugs and often exhibit similar effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS.

One notable analogue, 4-phenyl-2-trichloromethyl-3H-1,5-benzodiazepine hydrogen sulfate (B86663) (PTMB), demonstrated clear anxiolytic activity in mouse models. scielo.brnih.gov In the elevated plus-maze test, a standard preclinical model for anxiety, PTMB increased the proportion of time mice spent in the open arms of the maze, an effect consistent with an anxiolytic action and similar to that of the established anxiolytic, diazepam. scielo.brnih.gov

Further studies on other analogues, such as 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102), have also shown pronounced anxiolytic-like effects in various experimental models. nih.govhelsinki.fi These findings underscore the potential of the 1,5-benzodiazepine scaffold in developing new anxiolytic agents. The benzodiazepine (B76468) nucleus is recognized as a "privileged scaffold" due to its ability to form the core structure of various anxiolytic, anticonvulsant, and muscle relaxant agents. mdpi.com

Table 1: Anxiolytic Activity of this compound Analogues

| Compound | Animal Model | Test | Observed Effect |

|---|---|---|---|

| 4-phenyl-2-trichloromethyl-3H-1,5-benzodiazepine hydrogen sulfate (PTMB) | Mice | Elevated Plus-Maze | Increased time in open arms scielo.brnih.gov |

| 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102) | Mice | Light-Dark Box, Open Field | Anxiolytic-like effects nih.govhelsinki.fi |

Hypnotic and Sedative Effects

The hypnotic and sedative properties of benzodiazepines are well-documented, and analogues of this compound are no exception. These effects are also mediated through the potentiation of GABAergic neurotransmission.

Research has shown that certain 1,5-benzodiazepine derivatives can induce sedation, although this is not always the primary effect. For instance, the analogue VBZ102 exhibited a sedative effect only at higher concentrations, distinguishing it from other benzodiazepines like bromazepam. nih.govhelsinki.fi This suggests a potential for developing compounds with a more favorable separation between anxiolytic and sedative actions.

The sedative-hypnotic effects of a new benzodiazepine, 1-(2-hydroxyethyl)-3-hydroxy-7-chloro-1,3-dihydro-5-(o-fluorophenyl)-2H-1,4-benzodiazepin-2-one (SAS 643), were found to be 2-4 times more potent than flurazepam in animal models. nih.gov Chronic use of benzodiazepines and related drugs (BZDRAs) has been shown to alter sleep architecture, including changes in theta, sigma, and beta brainwave activity. medrxiv.org

Anticonvulsant Properties

The anticonvulsant activity of benzodiazepines is a cornerstone of their therapeutic use. Studies on 1,4-benzodiazepine (B1214927) derivatives have provided insights into the structure-activity relationships governing these effects. For example, the presence of a hydrogen or methyl group at position 1 and a nitro group at position 7 of the benzodiazepine ring is important for potent anticonvulsant activity in amygdaloid-kindled seizures. nih.gov The introduction of an oxygen group at position 2 is also necessary for high activity. nih.gov

While the provided information primarily focuses on 1,4-benzodiazepines, the general principles of action at GABA-A receptors are relevant to 1,5-benzodiazepines as well. The interest in 2,3-benzodiazepines has grown due to their action as noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, which also confers anticonvulsant properties. nih.govhelsinki.fi The benzodiazepine nucleus is a key structural component of various anticonvulsant agents. mdpi.com

A series of water-soluble analogues of previously described anticonvulsants demonstrated broad-spectrum anticonvulsant properties in animal seizure models, including the maximal electroshock (MES) test and the pentylenetetrazole-induced seizure model. mdpi.com

Muscle Relaxant Effects

Muscle relaxant properties are another characteristic feature of the benzodiazepine class of compounds. This effect is also linked to their action on the central nervous system, specifically their ability to enhance GABA-mediated inhibition of motor neurons.

While direct studies on the muscle relaxant effects of this compound itself are not detailed in the provided context, the general pharmacology of benzodiazepines suggests that this compound and its analogues would likely possess such properties. The benzodiazepine nucleus is a core structural fragment of various muscle relaxant agents. mdpi.com

Antidepressant-like Activity

Intriguingly, some analogues of this compound have shown potential as antidepressant agents. This is a departure from the typical pharmacological profile of benzodiazepines and suggests a more complex mechanism of action.

A series of (+/-)-4,5-dihydro-4-phenyl-3H-1,3-benzodiazepines were synthesized and evaluated for antidepressant-like activity. nih.gov One compound, (+/-)-4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine, emerged as a potential antidepressant, showing activity comparable to amitriptyline (B1667244) in mouse models. nih.gov

Further research into synthesized benzodiazepine analogues has identified compounds that exhibit significant antidepressant activity by reducing immobility time in forced swim tests in mice. nih.gov For instance, 4-(o-Hydroxyphenyl)-2-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine and 4-(o-Hydroxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine showed maximum antidepressant activity. nih.gov

Table 2: Antidepressant-like Activity of Benzodiazepine Analogues

| Compound | Animal Model | Test | Observed Effect |

|---|---|---|---|

| (+/-)-4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine | Mice | Inhibition of tetrabenazine-induced ptosis, potentiation of yohimbine (B192690) toxicity | Activity comparable to amitriptyline nih.gov |

| 4-(o-Hydroxyphenyl)-2-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | Mice | Forced Swim Test | Reduced immobility time nih.gov |

| 4-(o-Hydroxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | Mice | Forced Swim Test | Reduced immobility time nih.gov |

| 4-(o-Hydroxyphenyl)-2-(4-toluyl)-2,3-dihydro-1H-1,5-benzodiazepine | Mice | Forced Swim Test | Reduced immobility time nih.gov |

Assessment of Motor Coordination and Ataxia

A common side effect associated with benzodiazepine use is motor incoordination or ataxia. Therefore, the assessment of these effects is a crucial part of the pharmacological evaluation of new benzodiazepine analogues.

The rotarod test is a standard method used to assess motor coordination in rodents. In studies with the analogue PTMB, it was found to produce significant motor incoordination at certain doses, similar to the effects observed with diazepam. scielo.brnih.govresearchgate.net This highlights the importance of balancing the desired therapeutic effects with potential motor side effects. The rotarod and open field tests are considered reliable measures of motor function in mice. nih.gov

Molecular Mechanisms of Action

The molecular interactions of this compound and its analogues with various biological targets are central to their pharmacological effects. This section details their modulation of GABA-A receptors, interactions with key neurotransmitter systems, and their potential to inhibit monoamine oxidase.

GABA-A Receptor Modulation and Enhancement

Benzodiazepines, as a class of compounds, are well-known for their modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.govmdpi.com The binding of the neurotransmitter GABA to GABA-A receptors opens an integral chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability. researchgate.net Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. researchgate.netnih.gov This binding enhances the effect of GABA, increasing the frequency of the chloride channel opening, which potentiates the inhibitory signal. nih.govyoutube.com

The 1,5-benzodiazepine structure, to which this compound belongs, is also known to interact with GABA-A receptors. For instance, the 1,5-benzodiazepine clobazam exerts its anxiolytic and anticonvulsant effects through allosteric activation of the GABA-A receptor. nih.gov While both 1,4- and 1,5-benzodiazepines are positive allosteric modulators of GABA-A receptors, the specific chemical structure and the GABA-A receptor subunit composition can influence the physiological function. researchgate.net The sedative effects of clobazam have been reported to be less severe than those of 1,4-benzodiazepines, suggesting a potential difference in their interaction with GABA-A receptor subtypes. nih.gov

While the general mechanism of benzodiazepine action on GABA-A receptors is well-established, specific binding affinity (Ki) and functional data for this compound are not extensively detailed in the currently available literature. However, studies on related 1,5-benzodiazepines suggest that this class of compounds actively engages with the GABA-A receptor system.

Interaction with Neurotransmitter Systems (e.g., Norepinephrine (B1679862), Serotonin)

The influence of this compound and its analogues on neurotransmitter systems beyond GABA is an area of ongoing investigation. Some studies on broader classes of benzodiazepines suggest potential interactions. For example, it has been observed that benzodiazepines can antagonize the effects of selective serotonin (B10506) reuptake inhibitors (SSRIs) in certain behavioral paradigms in rats. mdpi.com This suggests an indirect modulatory role on the serotonin system. However, direct binding assays on serotonin or norepinephrine transporters for this compound are not widely reported.

Research into compounds with similar structural motifs, though not benzodiazepines themselves, has shown activity at these transporters. For instance, certain 3α-(4-substituted phenyl)nortropane-2β-carboxylic acid methyl esters have demonstrated selective and potent binding at the norepinephrine transporter. nih.gov Similarly, various compounds act as serotonin and norepinephrine reuptake inhibitors (SNRIs), though these are structurally distinct from 1,5-benzodiazepines. wikipedia.org Without specific studies on this compound, its direct effects on norepinephrine and serotonin systems remain to be fully elucidated.

Inhibition of Monoamine Oxidase

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a mechanism of action for certain antidepressant and antiparkinsonian drugs. mdpi.com

Other Biological Activities

Beyond their neurological effects, this compound and its analogues have been investigated for other potential therapeutic applications, including anticancer and antimicrobial activities.

Anticancer/Antiproliferative Activity

A growing body of research indicates that some 1,5-benzodiazepine derivatives possess significant anticancer properties. These compounds have been shown to exert cytotoxic and antiproliferative effects against various cancer cell lines.

One study reported on a series of 2,3-dihydro-1,5-benzodiazepine derivatives that were selectively toxic to PC-3 prostate cancer cells. researchgate.net For example, one of the most potent compounds in this series reduced the viability of PC-3 cells to 13.75% at a concentration of 20 µM. researchgate.net Another study focused on a (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivative, which demonstrated promising antiproliferative activity against HCT-116, HepG-2, and MCF-7 cancer cell lines with IC50 values of 9.18, 6.13, and 7.86 µM, respectively. nih.gov This particular derivative was found to be a potent dual inhibitor of HER2 and HDAC1. nih.gov

The anticancer activity of these compounds is often attributed to various mechanisms, including the induction of cell cycle arrest and apoptosis. nih.gov The table below summarizes the in vitro anticancer activity of some this compound analogues.

Table 1: In Vitro Anticancer Activity of this compound Analogues

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| (E)-4-(2-(2,2-Dimethyl-2,3-dihydro-1,5-benzodiazepin-4-yl)vinyl)phenol | PC-3 (Prostate) | Reduced cell viability to 13.75% at 20 µM | researchgate.net |

| 2,2,4-Trimethyl-2,3-dihydro-1,5-benzodiazepine | PC-3 (Prostate) | Reduced cell viability to 47.72% at 20 µM | researchgate.net |

| (E)-4-(4-Methoxystyryl)-2,2-dimethyl-2,3-dihydro-1,5-benzodiazepine | PC-3 (Prostate) | Reduced cell viability to 48.18% at 20 µM | researchgate.net |

| (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | HCT-116 (Colon) | IC50: 9.18 µM | nih.gov |

| (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | HepG-2 (Liver) | IC50: 6.13 µM | nih.gov |

| (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | MCF-7 (Breast) | IC50: 7.86 µM | nih.gov |

| 1,5-Benzothiazepine derivative (2c) | Hep G-2 (Liver) | IC50: 3.29 ± 0.15 µM | nih.gov |

Note: The table includes data for closely related analogues to provide a broader context of the anticancer potential of this chemical class.

Antimicrobial/Antibacterial/Antifungal Activity

Derivatives of 1,5-benzodiazepine have also demonstrated a wide spectrum of antimicrobial activity against various pathogenic bacteria and fungi. These compounds have shown potential as bacteriostatic and fungistatic agents.

For instance, a series of 2,3-dihydro-1,5-benzodiazepine derivatives were found to be bacteriostatic against several bacterial strains, including methicillin-resistant Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 4 mg/mL. researchgate.net Another study on novel 1,5-benzodiazepine derivatives reported significant antifungal activity, with some compounds being 32-64 times more potent than reference drugs against Cryptococcus neoformans. nih.govresearchgate.net Specifically, compounds 1v and 1w from this study exhibited MIC values between 2-6 µg/mL against C. neoformans. nih.govresearchgate.net

The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the benzodiazepine core and the phenyl ring. The table below presents a summary of the in vitro antimicrobial activity of various this compound analogues.

Table 2: In Vitro Antimicrobial Activity of this compound Analogues

| Compound/Analogue | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 2,3-dihydro-1,5-benzodiazepine derivatives | Methicillin-resistant S. aureus | 0.125−4 mg/mL | researchgate.net |

| 2,3-dihydro-1,5-benzodiazepine derivatives | E. coli | 0.125−4 mg/mL | researchgate.net |

| 2,3-dihydro-1,5-benzodiazepine derivatives | K. pneumoniae | 0.125−4 mg/mL | researchgate.net |

| 2,3-dihydro-1,5-benzodiazepine derivatives | B. subtilis | 0.125−4 mg/mL | researchgate.net |

| 2,3-dihydro-1,5-benzodiazepine derivatives | S. mutans | 0.125−4 mg/mL | researchgate.net |

| 2,3-dihydro-1,5-benzodiazepine derivatives | P. aeruginosa | 0.125−4 mg/mL | researchgate.net |

| 2,3-dihydro-1,5-benzodiazepine derivatives | S. typhi | 0.125−4 mg/mL | researchgate.net |

| 2,3-dihydro-1,5-benzodiazepine derivatives | S. pyrogens | 0.125−4 mg/mL | researchgate.net |

| 1,5-Benzodiazepine derivative (1v) | C. neoformans | 2-6 µg/mL | nih.govresearchgate.net |

| 1,5-Benzodiazepine derivative (1w) | C. neoformans | 2-6 µg/mL | nih.govresearchgate.net |

| 1,5-Benzodiazepine derivative | E. coli | 40 µg/mL | nih.govresearchgate.net |

| 1,5-Benzodiazepine derivative | S. aureus | 40 µg/mL | nih.govresearchgate.net |

| 2-(2,4-dichlorophenyl)-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b] nih.govproquest.comdiazepine (B8756704) | E. coli | 12.5 µg/mL | proquest.com |

Note: The table includes data for a range of analogues to illustrate the antimicrobial potential of the 1,5-benzodiazepine scaffold.

Antiviral Activity (including Anti-HIV)

The antiviral properties of 1,5-benzodiazepine analogues have been a subject of significant research interest, particularly in the context of Human Immunodeficiency Virus (HIV). Certain derivatives have demonstrated notable activity against HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication.

A study focused on a series of 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives revealed their potential as HIV-1 RT inhibitors. nih.gov Through in-vitro screening using an ELISA-based colorimetric assay, several compounds within this series were found to significantly inhibit the activity of the wild-type HIV-1 RT enzyme. nih.gov Notably, two compounds, designated as A10 and A11, exhibited considerable potency with IC₅₀ values of 8.62 µM and 6.87 µM, respectively. nih.gov These findings highlight the potential of the 1,5-benzodiazepine scaffold in the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net

The general class of benzodiazepines has been recognized for its potential to exhibit anti-HIV properties. nih.gov Some derivatives have been investigated for their ability to interfere with viral proteins other than RT. For instance, research has explored their capacity to inhibit the HIV-1 Tat protein, which is essential for the trans-activation of viral gene expression. researchgate.net

Furthermore, some benzodiazepines have been found to modulate host factors that are co-opted by the virus for its life cycle. One such mechanism involves the inhibition of RUNX1, a host transcription factor that can influence HIV-1 transcription. researchgate.net By inhibiting RUNX1, certain benzodiazepines can synergize with other agents to activate HIV-1 transcription, a strategy explored for "shock and kill" approaches to eradicate latent HIV reservoirs. researchgate.net

It is important to note that the antiviral activity is not limited to HIV. The broader class of benzothiazines, which are structurally related to benzodiazepines, has also been evaluated for activity against a range of DNA and RNA viruses, including poliovirus, vesicular stomatitis virus, and herpes simplex virus type 1. nih.gov

| Compound | IC₅₀ (µM) against HIV-1 RT |

| A10 | 8.62 |

| A11 | 6.87 |

Anti-inflammatory Activity

Derivatives of 1,5-benzodiazepine have demonstrated significant anti-inflammatory and anti-neuroinflammatory properties in various experimental models. These compounds have been shown to modulate key inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory conditions. researchgate.netnih.govnih.gov

One area of investigation has been the impact of these compounds on microglia, the primary immune cells of the central nervous system. A series of 2,3-dihydro-1,5-benzodiazepines were synthesized and evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglia cells. nih.gov Among the tested compounds, one derivative (compound 3e) was particularly effective, strongly inhibiting the production of nitric oxide (NO), a key inflammatory mediator, with an IC₅₀ value of 7.0 µM. nih.gov Further investigation revealed that this compound directly inhibited the enzymatic activity of inducible nitric oxide synthase (iNOS) without altering the expression of the iNOS protein itself. nih.gov This suggests a direct modulatory effect on the enzyme responsible for NO production in the inflammatory cascade. nih.gov

Another study explored a new class of tricyclic researchgate.netscielo.brmdpi.comtriazolo[4,3-a] scielo.brchemisgroup.usbenzodiazepine derivatives for their in vivo anti-inflammatory effects using a mouse air-pouch model of local inflammation. nih.gov Certain compounds in this series significantly inhibited carrageenan-induced leukocyte recruitment in a dose-dependent manner. nih.gov This inhibition of immune cell migration to the site of inflammation was accompanied by a significant reduction in the levels of pro-inflammatory mediators, including interleukin-6 (IL-6) and prostaglandin (B15479496) E₂ (PGE₂) in the exudate. nih.gov

Furthermore, research into novel 1,5-benzodiazepine derivatives synthesized from chalcones has also revealed promising anti-inflammatory activity. researchgate.net The presence of electron-withdrawing groups, such as nitro, chloro, fluoro, and bromo, on the phenyl ring of these derivatives was found to enhance their anti-inflammatory effects when compared to a standard anti-inflammatory drug, diclofenac (B195802) sodium. researchgate.net

| Compound | Activity | IC₅₀ (µM) |

| 3e | Inhibition of LPS-induced NO production in microglia | 7.0 |

Antihelmintic Activity

The therapeutic potential of benzodiazepines extends to antiparasitic applications, specifically in the treatment of helminth infections. The antihelmintic activity of this class of compounds has been notably demonstrated against Schistosoma mansoni, the parasite responsible for schistosomiasis.

Research has focused on the benzodiazepine derivative meclonazepam (B1676132), which has shown efficacy against schistosomiasis in both animal models and a human clinical trial. However, its clinical development was hindered by dose-limiting sedative side effects. This has prompted investigations into synthesizing meclonazepam analogues with an improved therapeutic index, aiming to retain antiparasitic activity while reducing sedation.

In one such study, a series of 18 meclonazepam derivatives were synthesized with modifications at various positions on the benzodiazepine ring system. These were then tested for their in vitro antiparasitic activity. From this screening, five compounds progressed to in vivo testing in a murine model of schistosomiasis. Two of these derivatives were found to cure the parasitic infections with a potency comparable to that of meclonazepam. Importantly, when these two compounds were evaluated for their sedative effects in mice, they were found to be less sedating than the parent compound, meclonazepam. These findings provide proof-of-concept that the structure of meclonazepam can be modified to create effective antihelmintic agents with reduced sedative properties. The C3 position of the benzodiazepine ring system has been identified as a key site for further structural modifications to optimize this chemical series.

Antioxidant Activity

The 1,5-benzodiazepine scaffold has been identified as a promising framework for the development of compounds with significant antioxidant properties. researchgate.netscielo.brresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases.

The antioxidant potential of 4-phenyl-1,5-benzodiazepin-2-one and its derivatives with long carbon chains has been investigated. researchgate.netresearchgate.net These compounds were evaluated for their in vitro antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and a ferric reducing power assay. researchgate.net The results indicated that these derivatives possess notable antioxidant effects, suggesting their potential utility in mitigating conditions associated with oxidative damage. researchgate.net

The structural features of these molecules play a crucial role in their antioxidant capacity. Studies on hydroxylated analogues of 1,5-benzodiazepine have shown that the presence of a phenolic hydroxyl group in the structure is a key determinant of antioxidant activity. scielo.br For instance, 2,7-dimethyl-2,4-bis(4-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine demonstrated outstanding total antioxidant capacity. scielo.br The conjugated π systems within these molecules are thought to facilitate the transfer of a hydrogen atom from the hydroxyl group, which in turn stabilizes the resulting radical and prevents the propagation of radical-mediated damage. scielo.br

In another study, a series of 1,5-benzodiazepin-2(3H)-ones were synthesized and evaluated for their antioxidant properties using various assays, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) and ferric reducing antioxidant power (FRAP) assays. mdpi.com The derivative 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one was among the compounds that exhibited good antioxidant and neuroprotective activities in neuronal cell line models of oxidative stress. mdpi.com

| Compound | Activity |

| 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one | Good antioxidant and neuroprotective activity |

Anti-tubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for the discovery of novel anti-tubercular agents. The 1,5-benzodiazepine scaffold has been explored as a potential source for such compounds. nih.gov

Research has shown that derivatives of 1,4-benzodiazepine-2,5-diones exhibit promising anti-mycobacterial activity. rsc.org In a particular study, these compounds were synthesized with diverse substituents at the C-3 position, derived from various amino acids. rsc.org The results of anti-tubercular screening revealed that the 1,4-benzodiazepine-2,5-dione structure is crucial for their activity, as they showed significantly better performance compared to their open-chain precursors. rsc.org Among the synthesized series, compounds 4h and 4f were identified as the most potent, with Minimum Inhibitory Concentration (MIC) values of 1.55 and 2.87 µg/mL, respectively. rsc.org These findings suggest that the 1,4-benzodiazepine-2,5-dione framework is a valuable starting point for developing new lead compounds against tuberculosis. rsc.org

While direct studies on the anti-tubercular activity of this compound are limited, the broader class of benzodiazepines has been a subject of interest in this therapeutic area. researchgate.net For instance, a series of 1,4-benzodiazepine derivatives were synthesized and screened for their activity against M. tuberculosis H37Rv, with some compounds showing potent activity. jyoungpharm.org

It is also noteworthy that other heterocyclic compounds containing structural motifs similar to those in some benzodiazepine analogues, such as triazoles, have demonstrated significant anti-tubercular properties. mdpi.com For example, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol showed promising activity against both H37Rv and multi-drug-resistant strains of M. tuberculosis. mdpi.com

| Compound | MIC (µg/mL) against M. tuberculosis H37Rv |

| 4h | 1.55 |

| 4f | 2.87 |

Structure-Activity Relationship (SAR) Studies

The biological activities of this compound and its analogues are intricately linked to their structural features. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular determinants for their various pharmacological effects.

For antiviral activity , particularly against HIV-1 RT, SAR studies on 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives have provided valuable insights. nih.gov The nature and position of substituents on the benzoyl moiety have been shown to significantly influence the inhibitory potency. nih.gov

In the context of anti-inflammatory activity , the presence of electron-withdrawing groups on the phenyl ring of 1,5-benzodiazepine derivatives has been correlated with increased activity. researchgate.net For instance, derivatives containing nitro, chloro, fluoro, and bromo substituents have demonstrated enhanced anti-inflammatory effects. researchgate.net In a series of 2,3-dihydro-1,5-benzodiazepines, the substitution pattern was also found to be critical for the inhibition of iNOS activity. nih.gov

For anti-tubercular activity , the diazepine frame itself has been identified as vital. rsc.org In a series of 1,4-benzodiazepine-2,5-diones, the nature of the substituent at the C-3 position, introduced via different amino acids, was shown to modulate the anti-mycobacterial potency. rsc.org

A preliminary SAR study on a series of 1,5-benzodiazepine derivatives with antimicrobial activity revealed that substituents on both the phenyl ring and a thiophene (B33073) ring had a significant impact on their potency. nih.gov Furthermore, a thiazole (B1198619) ring at the C2 position was suggested to be a pharmacophore, while a COOC₂H₅ group at the C3 position was found to be optimal for maintaining activity at low concentrations. nih.gov

Impact of Substituent Position and Nature on Biological Efficacy

The biological activity of this compound analogues is profoundly influenced by the type and placement of substituent groups on both the benzodiazepine core and the phenyl ring. Research has demonstrated that these modifications can dramatically alter the potency and spectrum of activity.

A preliminary structure-activity relationship (SAR) study on a series of 1,5-benzodiazepine derivatives highlighted that substituents on the phenyl and thiophene rings significantly affect their antimicrobial activity. rsc.org For instance, the presence of an ester group (-COOC2H5) at the C-3 position was identified as the optimal substituent for maintaining antimicrobial properties at low concentrations. rsc.org

Further studies have elaborated on the impact of substituents at various positions:

C-8 Position of the Benzodiazepine Ring: The nature of the substituent at the C-8 position has a considerable effect on antimicrobial efficacy. A comparative analysis showed a clear trend in activity against several microorganisms, with the order of potency being hydrogen > methyl > fluoro > bromine. rsc.org Specifically, a methyl group at the C-8 position was found to have a positive influence on the inhibitory activity of certain 1,5-benzodiazepine derivatives. nih.gov

1-Phenyl Ring (Nitrogen at position 1): In a series of 1,5-dihydro-2H-benzo[b] ijprajournal.comnih.govdiazepine-2,4(3H)-diones, which share a related structural framework, the position of a methoxy (B1213986) group on the 1-phenyl ring was crucial for potency against Trypanosoma cruzi. nih.gov Introducing a methoxy group at the 4-position had no impact on potency, whereas a 3-methoxy group led to a notable drop in potency, and a 2-methoxy group resulted in a further significant decrease. nih.gov

3-Position of the Phenyl Ring: In other heterocyclic systems, such as benzoxazoles, which provide insights into SAR principles, the presence of a methoxy group at the 3-position of a phenyl ring generally leads to higher antiproliferative activity compared to compounds without this substitution. mdpi.com

General Substituent Effects: The addition of long-chain substituents to a related 4-phenyl-1,5-benzodiazepin-2-one scaffold induced sedative effects that were absent in the parent compound. nih.govresearchgate.net This indicates that increasing lipophilicity through alkyl chains can introduce new pharmacological properties. The stereochemical arrangement of aromatic groups, whether pseudo-equatorial or pseudo-axial, also influences the molecular structure and subsequent intermolecular interactions. researchgate.net

Table 1: Impact of Substituent Nature and Position on Biological Activity of 1,5-Benzodiazepine Analogues

| Compound Series/Analogue | Position of Substitution | Substituent | Observed Impact on Efficacy | Reference |

|---|---|---|---|---|

| 1,5-Benzodiazepine Derivatives | C-8 | H vs. CH₃ vs. F vs. Br | Potency order for antimicrobial activity: H > CH₃ > F > Br. | rsc.org |

| 1,5-Benzodiazepine Derivatives | C-3 | -COOC₂H₅ | Identified as the best substituent for maintaining antimicrobial activity. | rsc.orgnih.gov |

| 1,5-Dihydro-2H-benzo[b] ijprajournal.comnih.govdiazepine-2,4(3H)-diones | 1-Phenyl Ring (Position 4) | -OCH₃ | No significant impact on potency against T. cruzi. | nih.gov |

| 1,5-Dihydro-2H-benzo[b] ijprajournal.comnih.govdiazepine-2,4(3H)-diones | 1-Phenyl Ring (Position 3) | -OCH₃ | Caused a 0.5 log unit drop in potency. | nih.gov |

| 1,5-Dihydro-2H-benzo[b] ijprajournal.comnih.govdiazepine-2,4(3H)-diones | 1-Phenyl Ring (Position 2) | -OCH₃ | Led to a further 1.0 log unit drop in potency. | nih.gov |

| 4-Phenyl-1,5-benzodiazepin-2-one Derivatives | N-1 | Long alkyl chains | Introduced sedative properties not present in the unsubstituted compound. | nih.govresearchgate.net |

Correlation of Structural Features with Pharmacological Profiles

Antimicrobial Activity: A common strategy for enhancing antimicrobial potency involves the superposition of bioactive substructures. nih.gov For example, combining the 1,5-benzodiazepine nucleus with other heterocyclic rings like thiophene or thiazole can produce potent antimicrobial agents. rsc.orgrsc.org The thiazole ring at the C-2 position, in particular, may act as a pharmacophore for this activity. rsc.org The resulting compounds have shown considerable potency against fungi such as C. neoformans and bacteria like E. coli and S. aureus. rsc.orgnih.gov

Antidepressant Activity: Structural isomerization and substitution can shift the pharmacological profile towards central nervous system effects. A series of (+/-)-4,5-dihydro-4-phenyl-3H-1,3-benzodiazepines, isomers of the 1,5-benzodiazepine class, were investigated as potential psychotropics. nih.gov The derivative (+/-)-4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine was identified as a potential antidepressant, with activity comparable to amitriptyline in its ability to inhibit norepinephrine and serotonin reuptake. nih.gov This demonstrates that the arrangement of nitrogen atoms in the diazepine ring (1,3- vs. 1,5-) and the presence of methyl groups are critical determinants of antidepressant-like activity.

Sedative and Hypnotic Effects: The introduction of long carbon chains onto the 4-phenyl-1,5-benzodiazepin-2-one structure, creating surfactant-like molecules, was shown to impart sedative effects. nih.govresearchgate.net While the parent compound was inactive in this regard, the long-chain derivatives demonstrated the ability to significantly prolong the hypnotic effect of thiopental (B1682321) sodium, indicating a clear correlation between increased lipophilicity and CNS depressant activity. nih.govresearchgate.net

Antiarrhythmic Potential: Research into 4,5-Dihydro-1-phenyl-1H-2,4-benzodiazepines has identified them as novel antiarrhythmic agents, indicating that the core benzodiazepine structure, even with varied nitrogen placement, can be tailored for cardiovascular applications. acs.org

This body of research underscores that the 1,5-benzodiazepine framework is a versatile scaffold. The pharmacological profile of its derivatives is not fixed but can be rationally modulated by altering substituents, their positions, and the core isomeric structure to target a wide array of diseases. ijprajournal.comrsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and properties of 1,5-benzodiazepine systems. espublisher.comespublisher.com These calculations allow for the optimization of molecular geometries and the prediction of various molecular and reactive properties. espublisher.comespublisher.comresearchgate.net

For instance, studies on derivatives like 1-ethyl-4-phenyl-1,5-benzodiazepin-2-thione and 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine have utilized the B3LYP method with basis sets such as 6-31G** and 6-311++G(d,p) to compute their fundamental properties. espublisher.comespublisher.comresearchgate.net The optimized geometries from these calculations confirm the stability of the molecular structures. espublisher.comespublisher.com The seven-membered diazepine (B8756704) ring in these types of compounds typically adopts a puckered, non-planar conformation. researchgate.netresearchgate.netresearchgate.net

Global and local reactivity descriptors, derived from the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

DFT studies on 1,5-benzodiazepine derivatives have been used to calculate these parameters. For 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, a high HOMO-LUMO energy gap was found, indicating significant molecular stability and charge transfer interactions within the molecule. nih.gov In a study on derivatives of 1-ethyl-4-phenyl-1,5-benzodiazepin-2-thione, the HOMO-LUMO gap for the parent molecule was calculated, and it was observed that substitutions with various functional groups (e.g., -NO2, -NH2, -OH) lowered this gap, suggesting an increase in reactivity. espublisher.comespublisher.com

Global chemical reactivity descriptors provide further insight. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These values can be calculated from the ionization potential (I) and electron affinity (A), which are approximated using the energies of the HOMO and LUMO.